

Tubulin polymerization-IN-41 chemical structure and properties

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Compound of Interest

Compound Name: Tubulin polymerization-IN-41

Cat. No.: B12393363

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An In-Depth Technical Guide to Tubulin Polymerization-IN-41

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-41, also known by its catalog number HY-152143, is a potent small molecule inhibitor of tubulin polymerization. By targeting the colchicine binding site on β -tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Tubulin Polymerization-IN-41**. Detailed experimental protocols for key assays and a summary of its mechanism of action are presented to support its application in cancer research and drug development.

Chemical Structure and Physicochemical Properties

While the definitive chemical structure for **Tubulin Polymerization-IN-41** (HY-152143) is not publicly disclosed in the primary scientific literature, information from chemical suppliers indicates its general characteristics. For the purpose of this guide, and in the absence of a publicly available structure, a detailed structural analysis and cheminformatics properties cannot be provided. However, its known biological activity suggests a molecular architecture optimized for interaction with the colchicine binding pocket of tubulin.



Table 1: Physicochemical and Biological Properties of Tubulin Polymerization-IN-41

Property	Value	Reference
Catalog Number	HY-152143	MedChemExpress
Mechanism of Action	Inhibitor of tubulin polymerization	[1]
Binding Site	Colchicine binding site on β-tubulin	[1]
IC50 (Tubulin Polymerization)	2.61 μΜ	[1]

Biological Activity and Mechanism of Action

Tubulin Polymerization-IN-41 exerts its biological effects by directly interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

The primary mechanism of action of **Tubulin Polymerization-IN-41** is the inhibition of tubulin polymerization. It binds to the colchicine binding site on β -tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule formation leads to a cascade of cellular events culminating in cell death. The reported half-maximal inhibitory concentration (IC50) for in vitro tubulin polymerization is 2.61 µM[1].

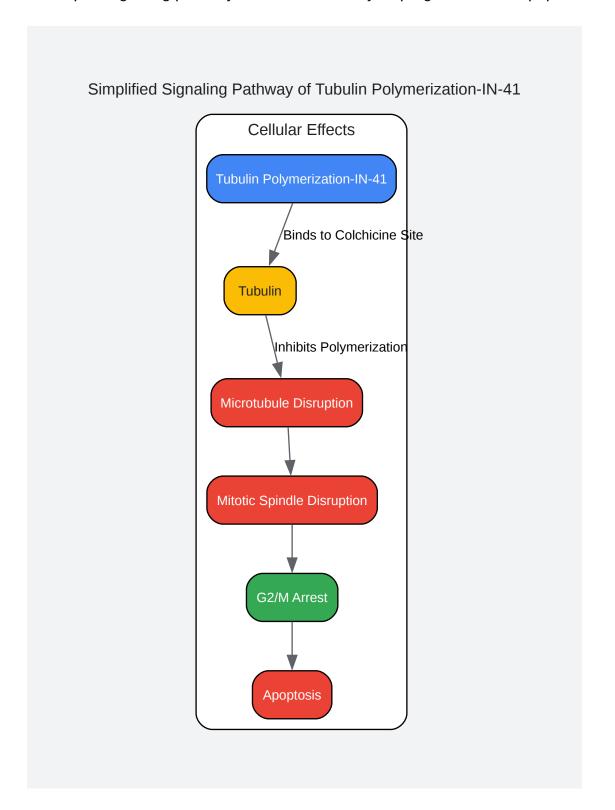
Cell Cycle Arrest and Apoptosis

By disrupting microtubule dynamics, **Tubulin Polymerization-IN-41** interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of rapidly dividing cancer cells.

Signaling Pathways



The downstream effects of microtubule disruption by agents like **Tubulin Polymerization-IN-41** involve complex signaling pathways that control cell cycle progression and apoptosis.



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Caption: Simplified signaling pathway of **Tubulin Polymerization-IN-41**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Materials:

- Purified tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- GTP (100 mM stock)
- Glycerol
- Tubulin Polymerization-IN-41 (or other test compounds) dissolved in DMSO
- Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

- Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol.
- Add GTP to a final concentration of 1 mM.
- Aliquot the tubulin solution into a pre-warmed 96-well plate.

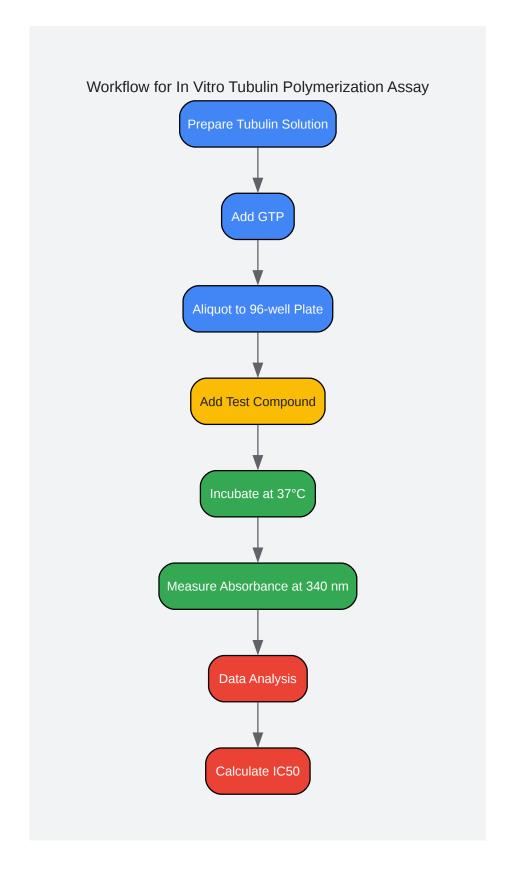






- Add varying concentrations of Tubulin Polymerization-IN-41 (or control compounds) to the wells. Include a DMSO-only control.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Monitor the change in absorbance at 340 nm every minute for 60 minutes.
- The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
- The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.





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Caption: Workflow for the in vitro tubulin polymerization assay.



Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium
- Tubulin Polymerization-IN-41 (or other test compounds)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with a serial dilution of **Tubulin Polymerization-IN-41** for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Tubulin Polymerization-IN-41 is a valuable research tool for studying the role of microtubule dynamics in cancer biology. Its specific targeting of the colchicine binding site and potent inhibition of tubulin polymerization make it a promising candidate for further investigation in the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies.

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References

- 1. Tubulin polymerization-IN-41 | 微管蛋白聚合抑制剂 | MCE [medchemexpress.cn]
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